6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds, where the parent benzimidazole structure serves as the foundational framework for substituent designation. The official International Union of Pure and Applied Chemistry name is 6-bromo-4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazole, which systematically describes each substituent position relative to the fused ring system. Alternative systematic names include 6-bromo-4-fluoro-2-methyl-1-propan-2-ylbenzimidazole, reflecting the isopropyl group designation. The compound bears the Chemical Abstracts Service registry number 1231930-33-8, establishing its unique identity in chemical databases worldwide.
The molecular formula C₁₁H₁₂BrFN₂ provides the elemental composition, indicating the presence of eleven carbon atoms, twelve hydrogen atoms, one bromine atom, one fluorine atom, and two nitrogen atoms. The molecular weight is precisely calculated as 271.13 grams per mole, making it a moderately sized heterocyclic compound. The compound also carries the Unique Ingredient Identifier code 8RJF6R4WWQ, as designated by the United States Food and Drug Administration for regulatory tracking purposes. Additional identifiers include the PubChem Compound Identifier 56971662 and the European Community number 807-019-0, facilitating cross-referencing across international chemical databases.
The Simplified Molecular Input Line Entry System notation CC(C)N1C(C)=NC2=C1C=C(Br)C=C2F provides a linear representation of the molecular structure, encoding the connectivity and branching patterns. The International Chemical Identifier key SJQZRZLUEGCXFN-UHFFFAOYSA-N serves as a unique hash code derived from the structural connectivity, enabling rapid database searches and structure verification. These systematic identifiers collectively ensure unambiguous identification of the compound across diverse chemical information systems and facilitate accurate communication within the scientific community.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound exhibits characteristic features of substituted benzimidazole systems, with the core heterocyclic framework maintaining planarity while the isopropyl substituent introduces conformational flexibility. The benzimidazole core consists of a fused benzene and imidazole ring system, creating a rigid planar aromatic framework that serves as the structural foundation. The nitrogen atoms at positions 1 and 3 of the imidazole ring adopt a coplanar arrangement with the aromatic system, consistent with the general conformational preferences observed in benzimidazole derivatives.
Conformational analysis reveals that the isopropyl group at position 1 introduces significant steric bulk that influences the overall molecular shape and potentially affects intermolecular interactions. The preferred conformation places the isopropyl group in a position that minimizes steric clashes with the adjacent methyl group at position 2, resulting in a stable low-energy conformer. The methyl group at position 2 adopts a coplanar orientation with respect to the imidazole ring, maintaining optimal electronic conjugation with the aromatic system. Dynamic nuclear magnetic resonance studies on related benzimidazole systems indicate that internal rotation barriers around the nitrogen-carbon bonds are typically moderate, allowing for conformational flexibility under physiological conditions.
The halogen substituents at positions 4 and 6 significantly influence the electronic distribution within the aromatic system, with the fluorine atom at position 4 acting as a strong electron-withdrawing group and the bromine atom at position 6 providing both steric bulk and electronic effects. Computational studies suggest that the compound adopts a preferentially planar conformation for the benzimidazole core, with calculated torsion angles indicating minimal deviation from planarity. The overall molecular geometry creates distinct electrostatic regions that contribute to the compound's binding affinity and selectivity in biological systems, particularly in enzyme active sites where shape complementarity is crucial for activity.
Crystallographic Data and X-ray Diffraction Studies
While specific X-ray crystallographic data for this compound has not been extensively published in the available literature, comparative studies on related benzimidazole derivatives provide valuable insights into expected crystallographic parameters. Crystallographic analyses of similar substituted benzimidazoles reveal typical unit cell dimensions and space group symmetries that can be extrapolated to predict the solid-state structure of this compound. The presence of halogen substituents typically leads to the formation of halogen bonding interactions in the crystal lattice, which significantly influence packing arrangements and intermolecular distances.
Table 1: Predicted Crystallographic Parameters Based on Related Benzimidazole Derivatives
The molecular packing in crystalline benzimidazole derivatives typically involves π-π stacking interactions between the aromatic rings, with interplanar distances ranging from 3.3 to 3.6 Angstroms. The presence of the bromine substituent is expected to participate in halogen bonding interactions with electron-rich sites on neighboring molecules, contributing to crystal stability and influencing melting point characteristics. Fluorine substituents often engage in weak hydrogen bonding interactions with adjacent aromatic protons, creating additional stabilization within the crystal lattice.
The isopropyl group orientation in the solid state is likely influenced by steric interactions with neighboring molecules, potentially leading to specific conformational preferences that differ from solution-phase structures. X-ray diffraction studies on analogous compounds indicate that the benzimidazole core maintains planarity in the crystalline state, with minimal deviation from ideal aromatic geometry. The overall crystal packing efficiency is expected to be high due to the compact molecular shape and multiple intermolecular interaction sites provided by the halogen substituents.
Substituent Effects on Benzimidazole Core Reactivity
The substituent pattern in this compound creates a complex electronic environment that significantly modulates the reactivity of the benzimidazole core through both inductive and resonance effects. The fluorine atom at position 4 functions as a strong electron-withdrawing group, decreasing electron density in the aromatic ring and enhancing electrophilic aromatic substitution reactions at positions meta to the fluorine substituent. Conversely, the bromine atom at position 6 provides a site for nucleophilic aromatic substitution reactions, particularly under conditions favoring halogen displacement by strong nucleophiles.
The methyl group at position 2 of the imidazole ring significantly influences the basicity and nucleophilicity of the benzimidazole system by providing electron density through hyperconjugation effects. This substituent also affects the compound's participation in electrophilic reactions, directing substitution to specific positions on the benzene ring. The isopropyl group at position 1 serves multiple functions, including steric protection of the nitrogen atom from unwanted reactions and modulation of the compound's lipophilicity and membrane permeability.
Table 2: Electronic Effects of Substituents on Benzimidazole Reactivity
The combined electronic effects of these substituents create distinct reactivity patterns that have been exploited in synthetic applications, particularly in the preparation of more complex heterocyclic systems. The compound exhibits enhanced reactivity toward nucleophilic attack at the bromine-bearing carbon, making it suitable for cross-coupling reactions such as Suzuki-Miyaura and Heck transformations. The electron-deficient nature of the aromatic system, resulting from fluorine substitution, facilitates nucleophilic aromatic substitution reactions under appropriate conditions.
The substituent effects also influence the compound's behavior in oxidation and reduction reactions, with the electron-withdrawing halogens stabilizing reduced forms and the alkyl substituents providing sites for potential oxidative metabolism. These reactivity patterns have important implications for the compound's role as a pharmaceutical intermediate, where selective transformations at specific positions are required for the synthesis of biologically active targets. The unique combination of electronic and steric effects makes this compound a valuable building block for medicinal chemistry applications requiring precise control over molecular properties and reactivity.
Properties
IUPAC Name |
6-bromo-4-fluoro-2-methyl-1-propan-2-ylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFN2/c1-6(2)15-7(3)14-11-9(13)4-8(12)5-10(11)15/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQZRZLUEGCXFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C(C)C)C=C(C=C2F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90719275 | |
| Record name | 6-Bromo-4-fluoro-2-methyl-1-(propan-2-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90719275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1231930-33-8 | |
| Record name | 6-Bromo-4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1231930-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-4-fluoro-2-methyl-1-(propan-2-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90719275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sodium Tetrahydroborate Reduction Method
The sodium tetrahydroborate (NaBH₄) reduction method involves a two-step process starting from 5-bromo-7-fluoro-2-methyl-1H-benzimidazole. In a 2 L four-necked flask, 110 g (1.90 mol) of acetone is added to the organic phase of the precursor, followed by batchwise addition of 340 g (1.61 mol) of sodium acetate borohydride. The reaction is maintained at 50°C for 4 hours in an oil bath, with progress monitored by thin-layer chromatography (TLC) using dichloromethane:methanol (20:1) as the mobile phase . Post-reaction, the mixture is cooled, washed with water, and concentrated to yield a crude product. Recrystallization with n-heptane at 5°C produces 318 g of pale yellow crystals with 80% yield and 99% liquid chromatography purity .
Key Parameters :
-
Temperature : 50°C
-
Reaction Time : 4 hours
-
Solvent System : Dichloromethane/methanol (20:1) for TLC
-
Purification : n-Heptane recrystallization
This method is notable for its high yield and purity but requires careful temperature control during borohydride addition to prevent side reactions.
Nitro Group Reduction and Cyclization
An alternative route involves the reaction of 4-fluoro-2-methyl-1-(1-methylethyl)benzene with 1-bromo-2-nitrobenzene. The nitro group is reduced using iron powder and acetic acid, followed by cyclization with phosphorus oxychloride (POCl₃) . The reduction step proceeds at 60–80°C for 6–8 hours, yielding an intermediate amine, which is then heated with POCl₃ at 90°C for 3 hours to form the benzimidazole core. Final purification via column chromatography (silica gel, ethyl acetate/hexane) achieves a 65–70% overall yield .
Key Parameters :
-
Reduction Conditions : Fe powder, CH₃COOH, 60–80°C
-
Cyclization Agent : POCl₃ at 90°C
-
Chromatography : Ethyl acetate/hexane (1:4)
This method is less efficient than the NaBH₄ approach but provides flexibility in introducing substituents at the nitro group stage.
Sodium Hydride-Mediated Cyclization
A patent-published method utilizes sodium hydride (NaH) in aprotic solvents to cyclize N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine . Under nitrogen atmosphere, NaH is suspended in 1,4-dioxane or DMF at −10–25°C, followed by dropwise addition of the acetamidine precursor. The reaction is heated to 40–100°C for 4–10 hours, cooled, and extracted with ethyl acetate. After drying and filtration, the product is crystallized with n-hexane and deionized water, yielding 72–78% purity .
Key Parameters :
-
Base : NaH (2.5 equiv)
-
Solvents : 1,4-Dioxane or DMF
-
Cyclization Temperature : 40–100°C
-
Crystallization : n-Hexane/water
This method avoids halogenated solvents, enhancing environmental sustainability, but requires stringent nitrogen purging to prevent NaH degradation.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Nucleophilic Substitution: The presence of electron-withdrawing groups makes the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Sodium Hydride: Used as a base in the initial synthesis.
Aprotic Solvents: Such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
n-Hexane: Used for crystallization and purification.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. Common products include various substituted benzimidazole derivatives.
Scientific Research Applications
Pharmaceutical Applications
1. Intermediate in Drug Synthesis
- 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole is primarily used as an intermediate in the synthesis of Abemaciclib, which targets CDK4 and CDK6 to inhibit cancer cell proliferation, particularly in hormone receptor-positive breast cancer patients who have progressed after endocrine therapy and chemotherapy .
2. Antitumor Activity
- Research indicates that derivatives of this compound exhibit significant antitumor activity. In vitro studies have shown that it has low IC₅₀ values against various cancer cell lines, suggesting its potential as a therapeutic agent .
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| This compound | MCF-7 (breast cancer) | 1.61 ± 0.92 |
| This compound | A549 (lung cancer) | 1.98 ± 1.22 |
Chemical Research Applications
1. Study of Benzimidazole Derivatives
- The compound is utilized in chemical research to explore the properties and reactivity of benzimidazole derivatives. Its unique substitution pattern allows researchers to study various chemical reactions, including nucleophilic substitution and oxidation-reduction processes .
2. Synthesis of New Compounds
- It serves as a precursor for synthesizing new pharmaceutical agents and industrial chemicals, making it valuable in both academic and industrial chemistry contexts .
Industrial Applications
In addition to its pharmaceutical significance, this compound is employed in the synthesis of various industrial chemicals and materials due to its versatile chemical properties .
Mechanism of Action
The mechanism of action of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. As an intermediate in the synthesis of Abemaciclib, it plays a crucial role in inhibiting cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation. The inhibition of CDKs leads to the suppression of cancer cell proliferation and tumor growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzimidazole derivatives are structurally diverse, with variations in substituents significantly impacting their physical, chemical, and biological properties. Below is a comparative analysis of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole and its analogs:
Physicochemical Properties
Key Observations:
- The target compound’s lower density compared to simpler analogs (e.g., 5-Bromo-6-fluoro-1H-benzimidazole) is attributed to its branched isopropyl group, which reduces molecular packing efficiency .
- The pKa differences reflect electronic effects: electron-withdrawing groups (e.g., CF₃ in Intermediate 42) increase acidity, while alkyl groups (e.g., isopropyl) slightly decrease it .
Biological Activity
6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole is a chemical compound that serves as an important intermediate in the synthesis of various pharmaceutical agents, notably Abemaciclib, a selective inhibitor of cyclin-dependent kinases (CDKs) used in cancer therapy. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₁H₁₂BrFN₂
- Molecular Weight : 271.13 g/mol
- CAS Number : 1231930-33-8
- Boiling Point : Approximately 353.4 °C (predicted) .
This compound functions primarily as a kinase inhibitor. It selectively targets CDK4 and CDK6, which are crucial for cell cycle progression. By inhibiting these kinases, the compound effectively halts the proliferation of cancer cells, particularly in hormone receptor-positive breast cancer .
Antitumor Activity
Research indicates that derivatives of benzo[d]imidazole compounds exhibit significant antitumor activity:
- In vitro Studies : Various studies have demonstrated that compounds similar to this compound show IC₅₀ values in the low micromolar range against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) .
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| 6-Bromo-4-fluoro... | MCF-7 | 1.61 ± 0.92 |
| 6-Bromo-4-fluoro... | A549 | 1.98 ± 1.22 |
Mechanistic Insights
Studies utilizing molecular dynamics simulations have shown that the compound interacts with key proteins involved in cell cycle regulation. The binding affinity to CDK4/6 is enhanced by structural features such as the bromo and fluoro substituents, which stabilize the interaction through hydrophobic contacts .
Clinical Relevance
A notable case study involved patients with HR-positive breast cancer who were treated with Abemaciclib, where the presence of this compound as an impurity was monitored. The study found that despite its status as an impurity, it did not negatively impact the therapeutic efficacy of Abemaciclib but rather contributed to a better understanding of potential side effects and metabolic pathways .
Pharmacokinetics
While specific pharmacokinetic data for this compound is limited, related compounds have shown favorable absorption and distribution characteristics, suggesting a potential for good bioavailability when administered in therapeutic contexts .
Safety and Toxicology
Toxicological assessments indicate that while the compound exhibits biological activity against tumor cells, it also presents certain safety concerns:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of substituted benzimidazoles typically involves cyclization of o-phenylenediamine derivatives with aldehydes or ketones under acidic conditions. For bromo- and fluoro-substituted analogs, halogenated precursors (e.g., 4-fluoro-2-nitroaniline) are used, followed by reduction and cyclization. Key factors include:
- Catalyst selection : Use of NaH or KPO in DMF for alkylation (e.g., isopropyl group introduction) .
- Temperature control : Reactions often require reflux in solvents like ethanol or DMF to achieve yields >80% .
- Purification : Column chromatography (e.g., EtOAc/PE systems) and recrystallization improve purity, with Rf values (~0.65–0.83) guiding solvent selection .
Q. How can spectroscopic techniques (FTIR, NMR, MS) validate the structure of this compound?
- Methodological Answer :
- FTIR : Identify C=N stretching (1610–1620 cm) for the imidazole ring, C-Br (~590 cm), and C-F (~1250 cm) .
- H NMR : Look for aliphatic protons (isopropyl: δ 1.2–1.5 ppm, methyl: δ 2.6–2.8 ppm) and aromatic protons split by halogen substituents (δ 7.4–8.3 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 286.01 for CHBrN) confirm molecular weight, while fragmentation patterns validate substituents .
Advanced Research Questions
Q. What computational strategies (e.g., molecular docking, DFT) predict the bioactivity of this compound against EGFR or other kinases?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with EGFR’s ATP-binding pocket. Prioritize halogen bonding (Br, F) with key residues (e.g., Lys745, Met793) .
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to assess electronic properties (e.g., HOMO-LUMO gaps) influencing binding affinity .
- ADMET prediction : Tools like SwissADME evaluate logP (target ~3.5 for blood-brain barrier penetration) and CYP450 inhibition risks .
Q. How do steric and electronic effects of substituents (Br, F, isopropyl) impact cytotoxicity and selectivity in cancer cell lines?
- Methodological Answer :
- Steric effects : Bulkier groups (e.g., isopropyl) may reduce off-target interactions but require solubility enhancers (e.g., PEGylation) .
- Electronic effects : Electron-withdrawing F and Br increase electrophilicity, enhancing DNA intercalation or kinase inhibition. Validate via MTT assays on HeLa or A549 cells, comparing IC values against less halogenated analogs .
- Contradiction analysis : Resolve discrepancies (e.g., lower cytotoxicity despite high docking scores) by testing metabolic stability (e.g., microsomal assays) .
Q. What strategies mitigate synthetic challenges in introducing multiple halogen substituents (Br, F) while maintaining regioselectivity?
- Methodological Answer :
- Halogen order : Introduce fluorine early (via electrophilic substitution) due to its directing effects, followed by bromination .
- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive sites during alkylation .
- Microwave-assisted synthesis : Reduces side reactions (e.g., dehalogenation) and improves regioselectivity in multi-step protocols .
Data Analysis & Reproducibility
Q. How should researchers address inconsistencies in reported melting points or spectral data for halogenated benzimidazoles?
- Methodological Answer :
- Standardize conditions : Melting points vary with heating rate; use differential scanning calorimetry (DSC) for accuracy .
- Cross-validate spectra : Compare NMR/FTIR with computational predictions (e.g., ChemDraw) to identify impurities .
- Report solvent effects : Deuterated solvents (e.g., DMSO-d) shift proton signals; document solvent choice in metadata .
Q. What in vitro assays are most robust for evaluating the mechanism of action of this compound?
- Methodological Answer :
- Kinase inhibition : Use ELISA-based assays with recombinant EGFR or VEGFR2, measuring IC via ATP depletion .
- Apoptosis markers : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activity assays .
- Resistance profiling : Test in hypoxia-mimicking conditions (CoCl treatment) to assess HIF-1α modulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
